molecular formula C16H12FN3O2S B2442898 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate CAS No. 1396852-94-0

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate

Cat. No.: B2442898
CAS No.: 1396852-94-0
M. Wt: 329.35
InChI Key: XZNWINNUSCRQMS-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is a synthetic organic compound that features a unique combination of a fluorinated benzothiazole ring, an azetidine ring, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated carboxylic acid derivative.

    Azetidine Ring Formation: The azetidine ring is then introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with an appropriate azetidine precursor.

    Nicotinate Coupling: Finally, the nicotinate moiety is coupled to the azetidine-benzothiazole intermediate through an esterification reaction, typically using nicotinic acid and a coupling agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothiazole ring may enhance binding affinity and specificity, while the azetidine ring can modulate the compound’s pharmacokinetic properties. The nicotinate moiety may contribute to the compound’s overall bioactivity by interacting with nicotinic receptors or other biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate: Similar structure but with a chlorine atom instead of fluorine.

    1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate: Similar structure but with a methyl group instead of fluorine.

    1-(6-Bromobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to specific targets, making this compound particularly valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-3-4-13-14(6-11)23-16(19-13)20-8-12(9-20)22-15(21)10-2-1-5-18-7-10/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNWINNUSCRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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